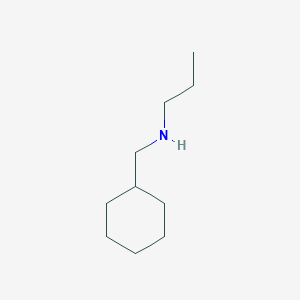

(Cyclohexylmethyl)(propyl)amine

Description

Significance of Cyclic and Alkyl Amine Frameworks in Chemical Synthesis

The structural motifs present in (Cyclohexylmethyl)(propyl)amine—a cyclic alkyl group (cyclohexylmethyl) and a straight-chain alkyl group (propyl)—are of significant interest in chemical synthesis. Cyclic amines are integral components of many natural products, pharmaceuticals, and agrochemicals. researchgate.net The incorporation of a cyclic unit like cyclohexane (B81311) can impart specific conformational rigidity and lipophilicity to a molecule, which can be crucial for its biological activity.

Alkyl amines are widely used as intermediates, catalysts, and reagents in the synthesis of a vast array of chemical products, including dyes, surfactants, and polymers. britannica.comquora.com Their basicity and nucleophilicity are key properties that drive numerous chemical transformations. numberanalytics.comfiveable.me The combination of both cyclic and linear alkyl frameworks in a single molecule, as seen in this compound, offers a unique blend of steric and electronic properties that can be exploited in synthetic applications.

Contextualization of this compound within Amine Subclasses

Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. byjus.comwikipedia.org this compound, with its two alkyl groups—cyclohexylmethyl and propyl—bonded to the nitrogen, is categorized as a secondary amine.

It is further classified as an aliphatic amine because the nitrogen atom is bonded exclusively to alkyl groups, with no aromatic rings directly attached. britannica.comfiveable.me The nitrogen atom in this compound is sp³ hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons residing in one of the sp³ hybrid orbitals. byjus.com This lone pair is the source of the compound's basicity and nucleophilicity.

Overview of Research Trajectories for Novel Amine Compounds

Current research in amine chemistry is vibrant and multifaceted, with several key trends shaping the field. There is a significant drive towards the development of novel, efficient, and sustainable methods for amine synthesis. ijrpr.com This includes the use of catalysis, such as transition metal-catalyzed reactions, to form C-N bonds with greater precision and under milder conditions. ijrpr.comorganic-chemistry.org

Another major research trajectory is the synthesis of amines with complex architectures for use in medicinal chemistry and materials science. ijrpr.comsciencedaily.com The unique properties of amines make them valuable components in the design of new drugs, functional polymers, and advanced materials. numberanalytics.comijrpr.com Research into specialty amines for specific applications, such as in water treatment and as eco-friendly surfactants, is also a growing area. grandviewresearch.com The development of new reactions to functionalize amines and create diverse molecular structures is a constant pursuit, opening up possibilities for discovering compounds with novel biological or material properties. sciencedaily.comresearchgate.net

Compound Properties and Synthesis

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the well-established chemistry of secondary aliphatic amines.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 200-220 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| Basicity (pKa of conjugate acid) | Estimated 10.5 - 11.5 |

Table 1: Predicted Physicochemical Properties of this compound

The synthesis of this compound can be achieved through standard organic chemistry methodologies for forming secondary amines. Two primary routes are reductive amination and nucleophilic substitution.

| Reaction | Reactants | Reagents | Product |

| Reductive Amination | Cyclohexanecarboxaldehyde (B41370) and Propylamine (B44156) | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | This compound |

| Nucleophilic Substitution | Cyclohexylmethyl bromide and Propylamine | Base (e.g., K₂CO₃) | This compound |

Table 2: Plausible Synthetic Routes to this compound

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile.

As a Base: It can readily accept a proton from an acid to form a propyl(cyclohexylmethyl)ammonium salt. Its basicity is expected to be typical of a dialkylamine. masterorganicchemistry.com

As a Nucleophile: The lone pair can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. Common reactions include:

Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines.

Given its structure as a sterically hindered secondary amine, this compound could find applications as a non-nucleophilic base in elimination reactions or as a scavenger for acidic byproducts in various chemical transformations. Its potential as a ligand in organometallic catalysis or as a building block for more complex molecules in pharmaceutical or agrochemical research remains an area for future exploration.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-8-11-9-10-6-4-3-5-7-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAYJLWFQQQPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactions Involving Cyclohexylmethyl Propyl Amine

Kinetic Studies of (Cyclohexylmethyl)(propyl)amine Reactivity

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For a secondary amine like this compound, these studies would typically involve monitoring the concentration of reactants and products over time under various conditions.

Reaction Rate Determinations

The determination of reaction rates for a secondary amine would involve reacting it with a suitable electrophile and measuring the change in concentration of the reactants or products. The rate of reaction is influenced by several factors, including the concentration of the amine and the electrophile, the solvent, and the temperature.

For instance, in nucleophilic substitution reactions with alkyl halides, the rate law would likely be second order, being first order with respect to both the amine and the alkyl halide. chemguide.co.ukchemguide.co.uk The reaction rate can be expressed as:

Rate = k[this compound][Electrophile]

A study on the reactions of methyl perchlorate (B79767) with various amines in water and methanol (B129727) showed that the second-order rate constants are influenced by the amine's structure and basicity. scispace.com While specific data for this compound is absent, one could anticipate its reactivity to be influenced by the steric bulk of the cyclohexylmethyl and propyl groups attached to the nitrogen atom.

Hypothetical Reaction Rate Data

Without experimental data, a hypothetical data table for the reaction of this compound with an electrophile like methyl iodide could be constructed to illustrate the expected trends.

| Experiment | [this compound] (M) | [Methyl Iodide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant at different temperatures and using the Arrhenius equation. Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further insight into the transition state of the reaction.

Generally, reactions of amines as nucleophiles have activation energies that are influenced by the steric hindrance around the nitrogen atom. The bulky cyclohexylmethyl group might be expected to increase the activation energy compared to less hindered secondary amines.

A study on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine (B1221334) and nitrite (B80452) revealed a rapid reaction with a distinct pH optimum, indicating the sensitivity of the reaction kinetics to the environmental conditions. nih.gov

Elucidation of Reaction Pathways

Understanding the pathway a reaction follows is fundamental to controlling its outcome. This involves identifying the transition states and any intermediate species formed during the reaction.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that exists for an extremely short time. masterorganicchemistry.com For a nucleophilic substitution reaction involving this compound, the transition state would involve the partial formation of a new bond between the nitrogen atom and the electrophilic carbon, and the partial breaking of the bond between the carbon and the leaving group. masterorganicchemistry.com

Theoretical studies on amine-catalyzed aldol (B89426) reactions have shown that the transition states can be complex, often involving hydrogen bonding to stabilize the developing charge. nih.gov For this compound, the geometry of the transition state would be influenced by the orientation of the cyclohexylmethyl and propyl groups to minimize steric repulsion.

Intermediate Species Identification

Intermediate species are molecules that are formed and consumed during a reaction. catalysis.blog In the reaction of amines with certain electrophiles, charged intermediates can be formed. For example, in the reaction with an alkyl halide, a quaternary ammonium (B1175870) salt is the initial product, which can then be deprotonated if a base is present. chemguide.co.ukchemguide.co.uk

The detection of transient intermediates in catalytic C-H amination reactions has been achieved using advanced techniques like desorption electrospray ionization mass spectrometry, revealing the existence of short-lived nitrenoid complexes. pnas.org While not directly studying this compound, this highlights the types of intermediates that could be involved in its reactions.

Role of this compound as a Nucleophile in Organic Transformations

The lone pair of electrons on the nitrogen atom of this compound makes it a good nucleophile, capable of attacking electron-deficient centers. chemguide.co.uk This reactivity is central to its role in many organic transformations.

Amines are known to react with a variety of electrophiles, including:

Alkyl halides: To form more substituted amines and quaternary ammonium salts through nucleophilic substitution. chemguide.co.ukchemguide.co.ukyoutube.com

Acyl chlorides and acid anhydrides: To form amides. This reaction is typically fast and efficient. chemguide.co.uk

Aldehydes and ketones: To form imines or enamines, which are important intermediates in various synthetic pathways. chemistrytalk.org

The nucleophilicity of an amine is influenced by both electronic and steric factors. The alkyl groups on this compound are electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity. However, the steric bulk of these groups can hinder its approach to the electrophile, potentially slowing down the reaction rate compared to less bulky amines. nih.gov

Studies on the nucleophilic reactivity of various amines have shown that secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. nih.gov However, excessive steric hindrance can reverse this trend.

Acylation Reactions

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. This compound readily undergoes acylation with acid chlorides and acid anhydrides to form N,N-disubstituted amides. libretexts.orgslideshare.net These reactions are typically rapid and high-yielding. libretexts.org

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acid chloride). A base, such as pyridine (B92270) or sodium hydroxide (B78521), is often used to neutralize the hydrogen chloride (HCl) that is produced. libretexts.org

A specific example is the reaction with acetyl chloride, which would yield N-(cyclohexylmethyl)-N-propylacetamide. Due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group, the resulting amide is less nucleophilic than the parent amine, preventing further acylation. libretexts.org

Sulfonylation Reactions

The reaction of amines with sulfonyl chlorides (R-SO₂Cl) yields sulfonamides. libretexts.org This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. chemistrylearner.comcareers360.comwikipedia.org

When this compound, a secondary amine, reacts with benzenesulfonyl chloride (the Hinsberg reagent) in the presence of an aqueous alkali like sodium hydroxide, it forms an N,N-disubstituted sulfonamide, specifically N-(cyclohexylmethyl)-N-propylbenzenesulfonamide. careers360.combyjus.comunacademy.com The mechanism involves the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. chemistrylearner.comcareers360.comwikipedia.org

A key diagnostic feature of the Hinsberg test is the solubility of the resulting sulfonamide. The product formed from a secondary amine lacks a proton on the nitrogen atom and is therefore not acidic. Consequently, it does not dissolve in the aqueous alkali solution and will typically precipitate as a solid or form a separate layer. chemistrylearner.comcareers360.comunacademy.com

Recent advancements have explored milder and more efficient one-pot methods for synthesizing sulfonamides from secondary amine-derived sulfonate salts using reagents like cyanuric chloride, avoiding the use of corrosive sulfonyl chlorides directly. organic-chemistry.org

Alkylation Reactions

The nitrogen atom of this compound can act as a nucleophile in reactions with alkyl halides. This alkylation process can lead to the formation of more substituted amines. libretexts.org The reaction of this secondary amine with an alkyl halide, such as methyl iodide, would proceed via a bimolecular nucleophilic substitution (SN2) mechanism to produce a tertiary amine, (cyclohexylmethyl)(methyl)(propyl)amine. libretexts.orgnih.gov

However, the reaction doesn't necessarily stop at the tertiary amine stage. The newly formed tertiary amine is also nucleophilic and can compete with the starting secondary amine for the alkylating agent. libretexts.org This can lead to a subsequent alkylation step known as quaternization, where the tertiary amine is further alkylated to form a quaternary ammonium salt. libretexts.orggoogle.com This process involves the tertiary amine reacting with another molecule of the alkyl halide. google.com The quaternization of secondary amines can be complex and may require specific conditions, such as the use of a sterically hindered base, to achieve good yields. google.com

Investigation of Acid-Base Equilibria and Proton Transfer Dynamics

The presence of a lone pair of electrons on the nitrogen atom confers basic properties upon this compound. byjus.comchemguide.co.uk According to the Brønsted-Lowry theory, it can accept a proton (a hydrogen ion), and according to the Lewis theory, it can donate this electron pair. chemguide.co.uk

In an aqueous solution, amines establish an equilibrium where they accept a proton from water, producing a substituted ammonium ion and a hydroxide ion. chemguide.co.uk For this compound, this can be represented as:

(C₆H₁₁CH₂)(CH₃CH₂CH₂)NH + H₂O ⇌ [(C₆H₁₁CH₂)(CH₃CH₂CH₂)NH₂]⁺ + OH⁻

The dynamics of proton transfer in amine systems are typically very fast. youtube.com The rate of proton exchange between amine molecules can be so rapid that it affects the appearance of their NMR spectra, often causing the N-H proton signal to appear as a single, broad peak. libretexts.org The study of proton transfer dynamics is crucial for understanding reaction mechanisms where a proton is moved from one site to another, a fundamental step in many chemical and biological processes. nih.govnih.govacs.org The rates of these transfers can be influenced by factors such as the pKb of the amine and the solvent environment. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for Cyclohexylmethyl Propyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool, providing a detailed map of the atomic framework of a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons, revealing the connectivity and chemical environment within (Cyclohexylmethyl)(propyl)amine.

Proton NMR Techniques

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is predicted to exhibit several distinct signals corresponding to the propyl and cyclohexylmethyl moieties attached to the nitrogen atom.

The protons on the carbon adjacent to the nitrogen (the α-carbons) are expected to be deshielded and thus appear at a lower field (higher chemical shift) compared to other protons in the molecule. Specifically, the methylene (B1212753) protons of the propyl group (-N-CH₂ -CH₂-CH₃) and the methylene protons of the cyclohexylmethyl group (-N-CH₂ -cyclohexyl) would likely resonate in the range of 2.2-2.6 ppm. The signals would be further complicated by spin-spin coupling with adjacent protons, leading to characteristic splitting patterns. For instance, the triplet for the terminal methyl group of the propyl chain and multiplets for the cyclohexyl ring protons are anticipated.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -N-CH₂- (propyl) | 2.3 - 2.5 | Triplet | 2H |

| -CH₂- (propyl) | 1.4 - 1.6 | Sextet | 2H |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet | 3H |

| -N-CH₂- (cyclohexylmethyl) | 2.2 - 2.4 | Doublet | 2H |

| Cyclohexyl CH | 1.5 - 1.8 | Multiplet | 1H |

| Cyclohexyl CH₂ | 0.8 - 1.8 | Multiplets | 10H |

| NH | Broad singlet | Broad | 1H |

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. It can be identified by its disappearance upon D₂O exchange.

Carbon-13 NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbons directly bonded to the electronegative nitrogen atom (α-carbons) are expected to be the most deshielded, appearing at the downfield end of the aliphatic region. The chemical shifts of the other carbons in the propyl and cyclohexyl groups will vary depending on their distance from the nitrogen atom and their substitution pattern.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -N-C H₂- (propyl) | 50 - 55 |

| -C H₂- (propyl) | 20 - 25 |

| -C H₃ (propyl) | 10 - 15 |

| -N-C H₂- (cyclohexylmethyl) | 58 - 63 |

| C H (cyclohexyl) | 35 - 40 |

| C H₂ (cyclohexyl, C2, C6) | 30 - 35 |

| C H₂ (cyclohexyl, C3, C5) | 26 - 30 |

| C H₂ (cyclohexyl, C4) | 25 - 28 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show correlations between the adjacent methylene and methyl protons of the propyl group, as well as between the protons within the cyclohexyl ring and the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound. With a molecular formula of C₁₀H₂₁N, the expected monoisotopic mass is approximately 155.1674 u. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information. For secondary amines like this compound, the most characteristic fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.

Two primary α-cleavage pathways are expected for this compound:

Loss of an ethyl radical: Cleavage of the C-C bond in the propyl group would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a fragment ion with an m/z of 126.

Loss of a cyclohexyl radical: Cleavage of the bond between the methylene group and the cyclohexyl ring would lead to the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a fragment ion with an m/z of 72.

The relative abundance of these fragment ions in the MS/MS spectrum provides strong evidence for the structure of the parent molecule.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 155 | [C₁₀H₂₁N]⁺• | Molecular Ion |

| 126 | [CH₃CH₂CH₂N⁺H=CH-cyclohexyl] | α-cleavage (loss of •CH₂CH₃) |

| 72 | [CH₃CH₂CH₂N⁺H=CH₂] | α-cleavage (loss of •C₆H₁₁) |

Further fragmentation of these primary ions can also occur, leading to a complex but interpretable mass spectrum that serves as a molecular fingerprint for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic fingerprint, allowing for its identification and the confirmation of its structural features.

As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration in the IR spectrum. This band is typically found in the region of 3300-3500 cm⁻¹ and is generally sharper and less intense than the O-H stretching band of alcohols. libretexts.org Unlike primary amines which show two N-H stretching bands due to symmetric and asymmetric modes, secondary amines display a single band in this region. libretexts.org

The presence of the propyl and cyclohexylmethyl groups gives rise to a series of C-H stretching vibrations. The aliphatic C-H stretching absorptions from the methylene (CH₂) and methyl (CH₃) groups of the propyl chain, as well as the methylene and methine (CH) groups of the cyclohexyl ring, are anticipated in the 2850-2960 cm⁻¹ region.

Furthermore, C-N stretching vibrations for aliphatic amines are typically observed in the 1250-1020 cm⁻¹ range. docbrown.info The spectrum would also contain characteristic bands for C-H bending vibrations. The fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex pattern of overlapping vibrations unique to the entire molecular structure of this compound, serving as a definitive identifier. docbrown.info

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While strong IR absorptions are associated with vibrations that cause a significant change in the dipole moment, strong Raman signals arise from vibrations that lead to a substantial change in polarizability. Therefore, the symmetric vibrations of the carbon skeleton of the cyclohexyl and propyl groups are expected to be strong in the Raman spectrum. The N-H stretching vibration is also observable in Raman spectra.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3300 - 3350 (single, sharp) | 3300 - 3350 |

| C-H (aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| N-H | Bending | 1580 - 1650 | Weak or inactive |

| C-H | Bending | 1350 - 1470 | 1350 - 1470 |

| C-N | Stretching | 1020 - 1250 | 1020 - 1250 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Should single crystals of this compound be obtained, this technique could provide a wealth of structural information, including bond lengths, bond angles, and torsional angles with high precision.

The resulting crystal structure would reveal the conformation of the cyclohexyl ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the propyl group and the hydrogen atom on the nitrogen relative to the cyclohexylmethyl substituent would also be elucidated. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group, which plays a significant role in the packing of amine molecules in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, the general principles of the technique and its application to small organic molecules are well-established. The analysis would involve irradiating a single crystal with X-rays and measuring the diffraction pattern. The positions and intensities of the diffracted beams are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Chiroptical Spectroscopy in Related Studies

This compound itself is not chiral, as it lacks a stereocenter and does not possess a non-superimposable mirror image. However, the study of related chiral amines using chiroptical spectroscopy, particularly circular dichroism (CD), provides a powerful tool for the analysis of stereochemistry. rsc.orgutexas.edursc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is inherently sensitive to the three-dimensional arrangement of atoms and is widely used to determine the absolute configuration and enantiomeric purity of chiral compounds. rsc.org

In the context of amines, chiroptical methods can be employed through various strategies. One approach involves the use of a chiral derivatizing agent that reacts with the amine to form a new chiral compound with a strong chromophore, making it suitable for CD analysis. rsc.org Another strategy utilizes supramolecular chemistry, where a chiral host molecule can form a complex with the amine, inducing a CD signal that can be related to the amine's stereochemistry. utexas.edu

For instance, the formation of imine bonds between a chiral amine and a suitable aldehyde can create a system where the resulting CD signal is specific to the enantiomer of the amine. rsc.org These methods are often rapid and can be highly sensitive, allowing for the determination of enantiomeric excess with a high degree of accuracy. utexas.edu The principles of chiroptical spectroscopy, while not directly applicable to the achiral this compound, are of immense importance in the broader field of amine chemistry, particularly in pharmaceutical and biological contexts where stereoisomerism is critical. researchgate.netacs.org

Computational Chemistry and Theoretical Modeling of Cyclohexylmethyl Propyl Amine

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule's conformers, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility. nih.govnih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov

In an MD simulation of (Cyclohexylmethyl)(propyl)amine, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and its trajectory would be calculated over a period of nanoseconds to microseconds. nih.gov This allows for the exploration of the conformational space and the observation of transitions between different conformers.

The results of MD simulations provide valuable information about the molecule's dynamic behavior, such as the flexibility of the alkyl chains, the puckering of the cyclohexane (B81311) ring, and the frequency of conformational changes. This information is crucial for understanding how the molecule interacts with its environment and with other molecules.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. nih.gov

For this compound, DFT and ab initio calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule's bonds. While there is often a systematic overestimation of frequencies, they can be scaled to provide excellent agreement with experimental spectra. nih.gov This allows for the assignment of specific spectral peaks to particular vibrational modes.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the chemical shifts for the different carbon and hydrogen atoms in the various conformers of this compound and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. This predicted spectrum can be a powerful tool in the structural elucidation of the compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (methylene adjacent to N) | 52.1 |

| C (methylene in propyl) | 23.5 |

| C (methyl in propyl) | 11.8 |

| C (methylene bridge) | 38.2 |

| C (methine in cyclohexane) | 33.4 |

| C (cyclohexane) | 26.7 |

| C (cyclohexane) | 26.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from NMR prediction calculations.

Theoretical Studies of Reactivity and Selectivity

Theoretical chemistry provides powerful tools to study the reactivity and selectivity of this compound in chemical reactions. By analyzing the electronic structure and the reaction pathways, chemists can predict how the molecule will behave under different conditions.

The frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. The HOMO, being the outermost occupied orbital, is involved in reactions with electrophiles, while the LUMO, the innermost unoccupied orbital, is involved in reactions with nucleophiles. The shape and energy of these orbitals can predict the most likely sites of reaction.

Furthermore, computational methods can be used to model the entire reaction mechanism of a chemical transformation involving this compound. By calculating the structures and energies of the reactants, transition states, and products, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For example, in a nucleophilic substitution reaction where the nitrogen atom of this compound acts as the nucleophile, theoretical calculations could be used to compare the reactivity of different electrophiles and to predict the stereochemical outcome of the reaction. These studies are invaluable for understanding reaction mechanisms and for designing more efficient and selective synthetic routes.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). youtube.comlibretexts.orgyoutube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. This makes the nitrogen atom the primary site for nucleophilic attack. The LUMO, on the other hand, would likely be distributed among the antibonding orbitals of the C-N and C-H bonds.

The interaction of this compound with an electrophile would involve the overlap of its HOMO with the LUMO of the electrophile. youtube.com Conversely, in a reaction with a nucleophile, the LUMO of the amine would interact with the HOMO of the nucleophile. The energies of these frontier orbitals dictate the feasibility and nature of such interactions.

While specific FMO data for this compound is not available in the literature, we can infer general characteristics from related molecules. For instance, the electronic properties of the propyl and cyclohexylmethyl groups will influence the energy of the HOMO and LUMO. The alkyl groups are electron-donating, which would be expected to raise the energy of the HOMO, potentially making the amine more nucleophilic than a primary amine.

To illustrate the type of data generated in FMO analysis, the table below presents hypothetical HOMO and LUMO energy values and the resulting energy gap. These values are for illustrative purposes and are not based on actual calculations for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 2.0 |

| HOMO-LUMO Gap | 10.5 |

This table is illustrative and does not represent experimental or calculated data for this compound.

A detailed computational analysis would provide precise energy levels and visual representations of the HOMO and LUMO, offering deeper insights into the molecule's reactive sites and potential chemical behavior.

Reaction Pathway Modeling

Theoretical modeling can be employed to map out the potential energy surface of a chemical reaction, identifying transition states, intermediates, and the activation energies required for a reaction to proceed. This provides a detailed, step-by-step understanding of the reaction mechanism.

For a molecule like this compound, reaction pathway modeling could be applied to various processes, such as its synthesis, degradation, or its reactions with other chemical species. For example, the reductive amination process to form this amine could be modeled to understand the mechanism and optimize reaction conditions.

A pertinent example of reaction pathway modeling is the computational study of the unimolecular decomposition of propylamine (B44156). acs.org While a simpler molecule, this research showcases the depth of information that can be obtained. The study identified multiple decomposition pathways, each with a concerted transition state, leading to products such as propene, ammonia (B1221849), and methane. acs.org The researchers calculated the activation energies and thermodynamic parameters for each pathway, allowing them to determine the most favorable decomposition routes. acs.org

The table below summarizes key kinetic data from the computational study on the decomposition of trans-propylamine, illustrating the type of information generated through reaction pathway modeling.

| Pathway | Products | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| A | Propene + NH₃ | 299 | 39 |

| B | CH₄ + CH₃CHNH | 358 | 29 |

| C | H₂ + CH₃CH₂CHNH | 417 | 100 |

| D | Cyclopropanamine | 355 | 53 |

| E | CH₃CH₂C̈H + NH₂ | 410 | 400 |

| F | CH₃CH₂N + CH₃ | 370 | 358 |

Data adapted from a computational study on the decomposition of trans-propylamine. acs.org

This data reveals that the formation of propene and ammonia (Pathway A) is the most kinetically and thermodynamically favorable decomposition route for trans-propylamine. acs.org Similar computational approaches could be applied to this compound to predict its thermal stability and decomposition products. For instance, modeling could explore the cleavage of the C-N bonds or reactions involving the cyclohexyl ring. Such studies are invaluable for understanding the fundamental chemistry of the compound and for practical applications where its stability is a concern.

Synthesis and Characterization of Functionalized Cyclohexylmethyl Propyl Amine Derivatives

Design Principles for Novel Derivatives with Enhanced Reactivity or Selectivity

The design of new (Cyclohexylmethyl)(propyl)amine derivatives is guided by the goal of tailoring their chemical properties for specific applications. Enhancing reactivity or selectivity often involves the strategic introduction of functional groups that can influence the molecule's electronic and steric characteristics.

Key design principles include:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups onto the cyclohexyl or propyl moieties can modulate the nucleophilicity of the amine. For instance, incorporating electron-withdrawing groups can decrease the basicity of the nitrogen atom, which can be advantageous in certain catalytic or synthetic contexts.

Steric Hindrance: The size and placement of substituents near the amine nitrogen can control its accessibility. Increasing steric bulk can enhance selectivity by favoring reactions at less hindered sites or by creating specific binding pockets.

Introduction of Coordinating Groups: Incorporating atoms like oxygen or sulfur can create derivatives capable of chelating to metal centers, a desirable feature for catalysis or the design of metal-organic frameworks.

Chirality: The introduction of stereocenters allows for the development of chiral derivatives, which are crucial in asymmetric synthesis and for studying stereospecific interactions in biological systems. nih.govresearchgate.net

By applying these principles, researchers can systematically design and synthesize libraries of this compound derivatives with a wide range of reactivities and selectivities, enabling the fine-tuning of their properties for specific functions.

Methods for Amide, Urea (B33335), and Thiourea (B124793) Formation

The secondary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including amides, ureas, and thioureas.

Amide Formation: Amides are commonly synthesized by reacting this compound with carboxylic acid derivatives. libretexts.org The most straightforward method involves the use of acyl chlorides or anhydrides. masterorganicchemistry.com This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the direct reaction between the amine and a carboxylic acid. google.comnih.gov These methods are particularly useful for preparing amides from less reactive carboxylic acids or for sensitive substrates. nih.gov

Urea Formation: The synthesis of ureas derived from this compound can be achieved through several routes. A common method is the reaction of the amine with an isocyanate. commonorganicchemistry.com This reaction is generally efficient and proceeds under mild conditions. commonorganicchemistry.com Another approach involves the reaction with a carbamate, such as a phenyl carbamate, which can act as a carbonyl donor. commonorganicchemistry.com Additionally, phosgene (B1210022) or its safer solid equivalent, triphosgene, can be used to generate an intermediate chloroformate or carbamoyl (B1232498) chloride, which then reacts with the amine to form the urea. commonorganicchemistry.com Direct reaction with urea is also possible, though it often requires heating. google.com The reaction of primary aliphatic amines with carbon dioxide can also lead to the formation of ureas. psu.edu

Thiourea Formation: Thioureas are sulfur analogs of ureas and can be prepared by reacting this compound with an isothiocyanate. This reaction is analogous to urea formation from isocyanates and is a widely used method. organic-chemistry.org Another common approach is the reaction of the amine with carbon disulfide in the presence of a base. organic-chemistry.orggoogle.com This forms a dithiocarbamate (B8719985) salt, which can then react with another amine or be treated with a coupling agent to yield the thiourea. google.com Lawesson's reagent can also be employed to convert a pre-formed urea into the corresponding thiourea. bibliotekanauki.pl More recent methods include multicomponent reactions involving isocyanides, amines, and elemental sulfur. researchgate.netnih.gov

Table 1: Synthetic Methods for this compound Derivatives

| Derivative | Reagents | Key Features |

| Amide | Acyl Halides, Carboxylic Anhydrides | Simple, high yield, may require base. masterorganicchemistry.com |

| Carboxylic Acids with Coupling Agents (e.g., EDC, DCC, HOBt) | Mild conditions, suitable for sensitive substrates. google.comnih.gov | |

| Urea | Isocyanates | Efficient, mild conditions. commonorganicchemistry.com |

| Carbamates | Useful for irreversible reactions with certain carbamates. commonorganicchemistry.com | |

| Phosgene/Triphosgene | Highly reactive, requires careful handling. commonorganicchemistry.com | |

| Urea | Direct reaction, often requires heat. google.com | |

| Carbon Dioxide and Primary Amines | Can lead to urea formation. psu.edu | |

| Thiourea | Isothiocyanates | Analogous to urea formation, widely used. organic-chemistry.org |

| Carbon Disulfide and Base | Forms a dithiocarbamate intermediate. organic-chemistry.orggoogle.com | |

| Lawesson's Reagent | Converts ureas to thioureas. bibliotekanauki.pl | |

| Isocyanides, Amines, and Sulfur | Multicomponent reaction approach. researchgate.netnih.gov |

Incorporation of this compound into Polymeric Structures

The incorporation of the this compound moiety into polymeric structures can impart unique properties to the resulting materials. The secondary amine can be part of the polymer backbone or a pendant group attached to the main chain.

Methods for incorporating this amine into polymers include:

Polycondensation: If a derivative of this compound contains two reactive functional groups (e.g., a diamine or a dicarboxylic acid derivative), it can be used as a monomer in polycondensation reactions. For example, a diamine derivative could be reacted with a diacyl chloride to form a polyamide.

Polymerization of Functionalized Monomers: A monomer containing the this compound group, for instance, an acrylate (B77674) or a styrene (B11656) derivative, can be synthesized and subsequently polymerized. This approach allows for the preparation of polymers with pendant amine groups.

Post-polymerization Modification: An existing polymer with reactive functional groups (e.g., poly(glycidyl methacrylate) or poly(vinyl chloride)) can be chemically modified by reacting it with this compound. This is a versatile method for introducing the amine functionality onto a pre-formed polymer backbone.

The resulting polymers can have applications in areas such as catalysis, as ion-exchange resins, or as materials with specific surface properties.

Synthesis of Chiral Analogs and Stereoselective Approaches

The synthesis of chiral, enantiomerically pure analogs of this compound is of significant interest for applications in asymmetric catalysis and as chiral resolving agents. wikipedia.orgrsc.org This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. wikipedia.org For chiral amines, several strategies can be employed:

Reductive Amination of a Prochiral Ketone: A prochiral ketone can be reacted with an amine in the presence of a chiral catalyst and a reducing agent. This approach, known as asymmetric reductive amination, can lead to the formation of one enantiomer of the amine in excess. exlibrisgroup.com

Addition to Chiral Imines or Sulfinimines: A nucleophile can be added to a chiral imine or a sulfinimine derived from a prochiral ketone. The chiral auxiliary on the nitrogen atom directs the stereochemical outcome of the addition, and its subsequent removal yields the chiral amine. nih.govacs.org

Enzymatic Synthesis: Biocatalysts, such as transaminases or amine dehydrogenases, can be used to synthesize chiral amines with high enantioselectivity. nih.gov These enzymes can catalyze the asymmetric amination of ketones or the kinetic resolution of racemic amines. nih.gov

Ring Opening of Chiral Precursors: Chiral cyclopentyl- and cyclohexyl-amines can be synthesized through the ring-opening of chiral 2-azabicyclo structures. rsc.org

Table 2: Asymmetric Synthesis Approaches

| Method | Description | Key Features |

| Asymmetric Reductive Amination | Reaction of a prochiral ketone with an amine using a chiral catalyst and a reducing agent. exlibrisgroup.com | Direct route to chiral amines. |

| Addition to Chiral Imines/Sulfinimines | Nucleophilic addition to a chiral imine or sulfinimine, followed by removal of the chiral auxiliary. nih.govacs.org | Well-established method, often with high stereocontrol. |

| Enzymatic Synthesis | Use of enzymes like transaminases or amine dehydrogenases to catalyze stereoselective amination. nih.gov | High enantioselectivity, mild reaction conditions. |

| Ring Opening of Chiral Precursors | Synthesis from chiral starting materials, such as through the ring opening of chiral 2-azabicyclo compounds. rsc.org | Access to multifunctionalized chiral amines. |

Resolution Techniques

Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For chiral amines like derivatives of this compound, common resolution techniques include:

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org The desired enantiomer of the amine is then recovered by treating the separated salt with a base.

Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemic amine reacts faster with a chiral reagent or catalyst than the other. rsc.org This results in the enrichment of the unreacted amine in one enantiomer and the product in the other. Lipases are often used for the kinetic resolution of amines through selective acylation. google.com

Chiral Chromatography: The enantiomers of a racemic amine can be separated by chromatography on a chiral stationary phase (CSP). nih.gov The different interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation.

The choice of resolution technique depends on factors such as the properties of the amine, the availability of a suitable resolving agent, and the desired scale of the separation.

Analytical Methodologies for Trace Detection and Quantification of Cyclohexylmethyl Propyl Amine in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of (Cyclohexylmethyl)(propyl)amine from complex mixtures and for the assessment of its purity. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of amines by GC can be challenging due to their basicity and potential for peak tailing. labrulez.com To overcome this, specialized deactivated columns are often employed. labrulez.com

The selection of the detector is critical and depends on the sensitivity and selectivity required. A Flame Ionization Detector (FID) offers good general-purpose sensitivity for organic compounds. For enhanced selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) can be utilized, as it provides a more sensitive response to nitrogen-containing compounds like amines.

For the analysis of this compound, a typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming would be essential to ensure the elution of the compound with a good peak shape in a reasonable time. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of amines, although this adds a step to the sample preparation process. vt.edu

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a basic compound like this compound, reversed-phase HPLC is a common approach. sielc.com

Method development in HPLC involves the careful selection of the stationary phase, mobile phase composition, pH, and detector. A C18 or C8 column is often a good starting point for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com To ensure good peak shape for an amine, it is often necessary to add a modifier to the mobile phase, such as a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to protonate the amine and reduce tailing on silica-based columns. sielc.com

Detection can be achieved using a UV detector if the compound possesses a suitable chromophore. If not, or for trace-level analysis, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Table 2: Example HPLC Method Parameters for Amine Separation

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD/CAD |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgyoutube.com SFC can be viewed as a form of normal-phase chromatography and is particularly well-suited for the separation of chiral compounds and for preparative scale purifications due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. wikipedia.orgyoutube.com

For the analysis of this compound, SFC could offer fast separations and reduced solvent consumption compared to HPLC. youtube.com The mobile phase in SFC often includes a small amount of a polar organic co-solvent, such as methanol, to modify the solvating power of the supercritical CO2. nih.gov Additives like amines or acids can also be used to improve the peak shape of basic or acidic analytes. nih.gov

Hyphenated Techniques for Enhanced Analytical Resolution

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide a higher degree of confidence in the identification and quantification of analytes.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly selective and sensitive detection capabilities of mass spectrometry. jmchemsci.commdpi.com For the analysis of this compound, GC-MS can provide definitive identification based on the compound's mass spectrum, which serves as a molecular fingerprint. In a case involving the related compound propylhexedrine, quantitative results were achieved by monitoring selected ions of its derivative using GC-MS. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide array of compounds in complex matrices. nih.gov For this compound, LC-MS would offer high sensitivity and selectivity. An LC-MS method would typically use a reversed-phase separation, similar to HPLC, coupled to an electrospray ionization (ESI) source, which is well-suited for ionizing polar and basic compounds. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation. nih.gov

Table 3: Illustrative Mass Spectrometry Parameters

| Technique | Ionization Mode | Mass Analyzer | Scan Mode |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Quadrupole | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

| LC-MS | Electrospray Ionization (ESI), Positive Ion Mode | Triple Quadrupole or Time-of-Flight (TOF) | Full Scan, Product Ion Scan, Multiple Reaction Monitoring (MRM) (for quantification) |

HPLC-NMR Coupling

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful technique that combines the separation capabilities of HPLC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com While less common than HPLC-MS due to lower sensitivity, HPLC-NMR can be invaluable for the unambiguous identification of unknown impurities or metabolites in a sample without the need for isolation. The proton (¹H) and carbon (¹³C) NMR spectra of the eluting peaks can provide detailed structural information. docbrown.infochemicalbook.com

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often straightforward approach for the analysis of electroactive compounds. Aliphatic amines, including secondary amines like this compound, can be oxidized at an electrode surface, providing a basis for their detection and quantification.

Cyclic voltammetry is a fundamental technique used to study the electrochemical behavior of aliphatic amines. rsc.orgacs.org Studies on various secondary and tertiary aliphatic amines at glassy carbon electrodes have shown that they undergo irreversible oxidation. rsc.org Secondary amines typically exhibit a single oxidation wave. rsc.org The potential at which this oxidation occurs is influenced by the molecular structure. For instance, research on a range of aliphatic amines demonstrated that the oxidation potentials are related to their pKa values. rsc.org

While direct research on the electrochemical detection of this compound is not extensively published, the behavior of analogous secondary amines provides a strong indication of its expected properties. The presence of the secondary amine functional group, (R₂NH), is the primary site for electrochemical activity. The molecule is expected to undergo an irreversible, one-electron oxidation at a potential typical for secondary amines with bulky alkyl groups. acs.org The oxidation process for secondary amines generally involves the loss of an electron to form a radical cation, which then undergoes further reactions. acs.org

The choice of electrode material is critical. Glassy carbon electrodes are commonly used for the anodic oxidation of amines. rsc.org Modified electrodes, such as those incorporating carbon nanotubes or other nanomaterials, can enhance sensitivity and lower the detection limits for amine compounds. mdpi.comrsc.org For example, biosensors using amine oxidase enzymes immobilized on screen-printed electrodes modified with single-walled carbon nanotubes and Prussian Blue have been developed for the highly sensitive detection of biogenic amines. mdpi.com Such a system detects the hydrogen peroxide produced from the enzymatic oxidation of the amines, offering an indirect but highly sensitive measurement. mdpi.com

The table below summarizes the electrochemical properties of some secondary amines, which can serve as a reference for developing methods for this compound.

Table 1: Electrochemical Oxidation Data for Representative Secondary Amines

| Amine | Electrode Material | Oxidation Potential (E_p) vs. Ref. | Technique | Notes |

|---|---|---|---|---|

| Di-iso-butylamine | Glassy Carbon | ~1.1 V vs. SCE | Cyclic Voltammetry | Monoelectronic irreversible oxidation peak. acs.org |

| Di-n-butylamine | Glassy Carbon | Not specified | Cyclic Voltammetry | Exhibits a single irreversible oxidation wave. rsc.org |

Data is based on studies of similar aliphatic amines and provides expected ranges and behaviors.

Development of Derivatization Agents for Improved Analytical Performance

For compounds that lack a strong chromophore, fluorophore, or sufficient volatility for direct analysis by common chromatographic techniques like HPLC-UV or GC, chemical derivatization is an essential strategy. nih.govchromatographyonline.com Derivatization modifies the analyte to introduce properties that enhance its detectability and/or improve its chromatographic behavior. researchgate.netgcms.cz This is particularly relevant for aliphatic amines like this compound.

The primary goal of derivatization in this context is to attach a molecular tag to the secondary amine group. This tag can confer several advantages:

Enhanced Detection: Introduction of a chromophore for UV-Vis absorption or a fluorophore for fluorescence detection can dramatically increase sensitivity. chromatographyonline.comthermofisher.com

Improved Chromatography: Derivatization can decrease the polarity and basicity of amines, leading to better peak shapes and improved separation efficiency in gas chromatography (GC) and reversed-phase HPLC. nih.govresearchgate.net

Increased Volatility: For GC analysis, converting the polar amine into a less polar, more volatile derivative is often necessary. researchgate.netgcms.cz

A variety of reagents have been developed for the derivatization of secondary amines. thermofisher.comnih.gov The choice of agent depends on the analytical technique to be employed (e.g., GC-MS, HPLC-FLD, HPLC-UV).

Common Derivatization Strategies for Secondary Amines:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA), heptafluorobutyric anhydride (HFBA), and pentafluorobenzoyl chloride react with primary and secondary amines to form stable, volatile, and highly electron-capturing derivatives suitable for GC-ECD analysis. researchgate.netgcms.cz

Sulfonylation: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) and 2-naphthalenesulfonyl chloride react with secondary amines to produce highly fluorescent sulfonamide derivatives, which are ideal for sensitive detection by HPLC with fluorescence detection. nih.govnih.gov Dansyl chloride is noted for its stability, though it can also react with other functional groups like phenols. nih.gov

Carbamate Formation: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives suitable for HPLC-FLD analysis. thermofisher.comnih.govresearchgate.net It is often used in a two-step process where primary amines are first derivatized with o-phthalaldehyde (B127526) (OPA), followed by the derivatization of secondary amines with FMOC. thermofisher.com

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize secondary amines to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com The reactivity follows the order: primary amine > secondary amine, and may require a catalyst for hindered amines. sigmaaldrich.com

The table below outlines some of the most effective derivatization agents for secondary amines, which would be applicable for the analysis of this compound.

Table 2: Selected Derivatization Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Target Functional Group | Resulting Derivative | Primary Analytical Technique | Benefit |

|---|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescent Carbamate | HPLC-FLD | High sensitivity, stable derivatives. thermofisher.comnih.gov |

| Dansyl Chloride | Dns-Cl | Primary and Secondary Amines, Phenols | Fluorescent Sulfonamide | HPLC-FLD, LC-MS | Stable derivatives, enhances ionization in MS. nih.govresearchgate.net |

| Heptafluorobutyric anhydride | HFBA | Primary and Secondary Amines, Alcohols | Acyl Derivative | GC-MS, GC-ECD | Increases volatility, excellent for trace analysis with ECD. researchgate.net |

| 2-Naphthalenesulfonyl chloride | NSCl | Secondary Amines | Sulfonamide | HPLC-UV | Allows for UV detection at 254 nm. nih.gov |

Role of Cyclohexylmethyl Propyl Amine As a Building Block and Ligand in Catalysis Research

Utilization in Metal-Mediated Organic Transformations

Metal-mediated transformations are a cornerstone of modern synthetic chemistry, relying on metal catalysts to facilitate the formation of chemical bonds with high efficiency and selectivity. The ligands coordinating to the metal center are crucial for tuning its reactivity and stability.

As a Ligand in Transition Metal Catalysis

Amines are often employed as ligands in transition metal catalysis, where the nitrogen atom's lone pair of electrons coordinates to the metal center. This interaction can influence the metal's electronic properties and the steric environment around it, thereby directing the outcome of the catalytic reaction. Despite the general use of amines as ligands, a search of the scientific literature did not yield any specific studies where (Cyclohexylmethyl)(propyl)amine is used as a ligand in transition metal-catalyzed reactions. General classes of amines are widely used, but specific performance data for this compound is not available.

Coordination Chemistry Studies

The study of coordination chemistry involves examining how ligands bind to metal ions and the properties of the resulting metal complexes. Such studies are fundamental to understanding how a potential ligand might behave in a catalytic cycle. There are no published studies focused on the coordination chemistry of this compound with any metal ions. Therefore, data on its binding properties, the structure of its potential metal complexes, and its electronic or steric influence as a ligand remain uncharacterized in the scientific literature.

Application in Organocatalysis

Organocatalysis is a branch of catalysis that uses small organic molecules, such as amines, as catalysts. Secondary amines are particularly prominent, often activating substrates by forming nucleophilic enamines or electrophilic iminium ions. While extensive research exists on the use of chiral secondary amines like proline and its derivatives in organocatalysis, there is no documented research applying the achiral this compound as a primary organocatalyst.

Exploration of this compound as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For an amine to function as a chiral auxiliary, it must itself be chiral (enantiomerically pure). As this compound is an achiral molecule, it cannot be used as a chiral auxiliary in its standard form. The synthesis of a chiral derivative would be necessary for such applications, but no such studies or applications have been reported.

Modulation of Catalytic Activity and Selectivity via Amine Structure

The structure of an amine ligand—including the steric bulk of its substituents and its electronic properties—is frequently modified to fine-tune the performance of a catalyst. This can involve synthesizing a library of related amines to optimize reaction yield, enantioselectivity, or regioselectivity. A literature search reveals no studies where the structure of this compound is systematically modified or compared with other amines to modulate catalytic activity. The impact of its specific combination of a cyclohexylmethyl group and a propyl group on a catalytic process has not been investigated or reported.

Emerging Research Applications of Cyclohexylmethyl Propyl Amine in Advanced Materials and Chemical Biology

Integration into Polymeric Materials and Coatings

The incorporation of (Cyclohexylmethyl)(propyl)amine into polymeric structures and coatings is an area of exploratory research. The amine functionality provides a reactive handle for integration into various polymer backbones, such as polyurethanes, polyamides, and epoxies. The introduction of the cyclohexylmethyl and propyl groups can be hypothesized to impart specific properties to the resulting materials.

The bulky cyclohexyl group could enhance the thermal stability and mechanical strength of a polymer by restricting chain mobility and increasing the glass transition temperature. Furthermore, the hydrophobic nature of both the cyclohexyl and propyl substituents may be leveraged to create water-repellent or low-surface-energy coatings. Researchers might explore the use of this compound as a curing agent for epoxy resins or as a monomer in the synthesis of specialty polyamides. The resulting polymers could find applications in protective coatings, adhesives, and high-performance composites.

A hypothetical data table summarizing the potential effects of incorporating this compound into a polymer matrix is presented below.

| Polymer Property | Potential Effect of this compound Incorporation | Rationale |

| Glass Transition Temp. (Tg) | Increase | The rigid cyclohexyl group restricts polymer chain movement. |

| Mechanical Strength | Increase | Steric hindrance from the bulky substituent could enhance stiffness. |

| Surface Hydrophobicity | Increase | The nonpolar cyclohexyl and propyl groups reduce surface energy. |

| Chemical Resistance | Potential Increase | The amine linkage can form a stable, cross-linked network. |

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, offers a fertile ground for the application of this compound. rsc.org The principles of host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule, are particularly relevant. nih.govmdpi.com The structure of this compound makes it an interesting candidate for a "guest" molecule.

Research on structurally similar compounds provides a strong precedent. For instance, studies on the interaction of N-(3-Aminopropyl)cyclohexylamine with cucurbit nih.govuril (Q nih.gov), a macrocyclic host molecule, have demonstrated that the cyclohexyl moiety can be encapsulated within the host's hydrophobic cavity. nih.gov This encapsulation can lead to the formation of stable ternary complexes. nih.gov It is plausible that this compound could participate in similar host-guest interactions. The cyclohexyl group would likely be the primary binding motif, inserting into the hydrophobic pocket of a suitable host, such as a cyclodextrin, calixarene, or cucurbituril. rsc.org The propylamino group would remain outside the cavity, providing a potential point of interaction or further functionalization.

Such supramolecular assemblies could be utilized in the development of responsive materials, molecular sensors, or for the controlled release of other molecules. The binding affinity and specificity would be governed by the size and shape complementarity between the cyclohexyl group and the host cavity, as well as by van der Waals forces and potential hydrogen bonding involving the amine group.

Below is a table summarizing the potential host-guest interactions of this compound with common macrocyclic hosts.

| Host Molecule | Potential Binding Motif of Guest | Driving Forces for Interaction | Potential Application |

| Cyclodextrins | Cyclohexyl group | Hydrophobic interactions, Van der Waals forces | Drug delivery, catalysis |

| Calixarenes | Cyclohexyl or propyl group | Cation-π interactions, hydrophobic interactions | Molecular recognition, sensing |

| Cucurbit[n]urils | Cyclohexyl group | Hydrophobic effect, ion-dipole interactions | Supramolecular polymers, stimuli-responsive materials |

Exploration as a Scaffold in Chemical Probe Development for Biological Systems (Non-Therapeutic)

In the realm of chemical biology, there is a continuous search for novel molecular scaffolds to build chemical probes—tools used to study biological processes in a non-therapeutic context. nih.gov The structure of this compound presents a simple yet versatile scaffold for the design of such probes.

A molecular tool based on the this compound scaffold could be designed by attaching functional moieties to either the nitrogen atom or the cyclohexyl ring. nih.gov For instance, a fluorescent reporter group could be appended to create a probe for imaging the cellular environment. Alternatively, a photo-crosslinking group could be introduced to enable the identification of binding partners within a cell lysate. The combination of a hydrophobic cyclohexyl anchor and a flexible linker (the propyl chain) could facilitate insertion into lipid membranes or interaction with hydrophobic pockets of proteins. The secondary amine provides a convenient attachment point for various functionalities through standard amine chemistry.

The potential interactions of this compound with biomolecules can be inferred from its structure. The hydrophobic cyclohexyl group could mediate binding to nonpolar regions of proteins or lipid bilayers. The secondary amine, which can be protonated at physiological pH, could engage in electrostatic interactions with negatively charged residues on a protein surface, such as aspartate or glutamate.

A hypothetical summary of potential in vitro interaction studies is provided below.

| Biomolecule Target Class | Potential Interaction Site | Key Driving Forces | Relevant Analytical Technique |

| Enzymes with hydrophobic pockets | Active site or allosteric pocket | Hydrophobic effect, van der Waals forces | Isothermal Titration Calorimetry (ITC) |

| Membrane proteins | Transmembrane domains | Hydrophobic interactions | Surface Plasmon Resonance (SPR) |

| Nucleic acids | Minor groove (hypothetical) | Electrostatic interactions (with protonated amine) | Circular Dichroism (CD) Spectroscopy |

Q & A

Q. Critical Factors :

- Catalyst Choice : Palladium-based catalysts improve selectivity in reductive amination .

- Solvent Polarity : High polarity reduces byproduct formation in alkylation .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Answer:

Q. Purity Assessment :

Advanced: How can researchers address challenges in controlling stereochemistry during the synthesis of this compound derivatives?

Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with transition metals (e.g., Ru) to induce enantioselectivity in asymmetric hydrogenation .

- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate diastereomers .

- Kinetic Control : Low-temperature reactions (-20°C) favor kinetic over thermodynamic products .

Case Study : A 2021 study resolved diastereomers of a cyclohexylmethylamine analog using preparative HPLC (Chiralpak IC column, hexane:isopropanol = 90:10), achieving >99% enantiomeric excess .

Advanced: What strategies are recommended for resolving contradictions in reported bioactivity data of this compound analogs?

Answer:

- Dose-Response Reevaluation : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain interspecies variability .

- Receptor Binding Studies : Radioligand displacement assays (e.g., σ receptor affinity) quantify target engagement discrepancies .

Example : A 2023 study attributed conflicting dopamine receptor affinities to divergent assay conditions (Mg²⁺ concentration variations), resolved by standardizing buffer compositions .

Basic: What are the key physicochemical properties of this compound, and how do they impact experimental design?

Answer:

| Property | Value | Experimental Impact |

|---|---|---|

| LogP | 2.8 (predicted) | Dictates solvent choice for extraction. |

| Water Solubility | 0.5 mg/mL (25°C) | Requires DMSO/ethanol cosolvents for assays. |

| pKa | 10.2 (amine) | Influences protonation state in buffer. |

| Melting Point | -15°C | Storage at -20°C prevents degradation. |

Q. Design Considerations :

- Solubility : Use sonication or surfactants (e.g., Tween-80) for in vitro studies .

- Stability : Avoid prolonged exposure to light/oxygen due to amine oxidation .

Advanced: How does the structural configuration of this compound influence its role in synthesizing mesoporous materials?

Answer:

The compound’s branched alkyl chain and secondary amine group enable:

- Template-Assisted Synthesis : Acts as a structure-directing agent for silica mesopores (2–50 nm pore size) via electrostatic interactions .

- Surface Functionalization : Amine groups anchor metal nanoparticles (e.g., Au) during sol-gel processes .

Case Study : A 2022 study functionalized SBA-15 silica with this compound, achieving 30% higher Pd loading compared to primary amines due to steric stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|